molecular formula C12H7BrO2 B14008510 7-Bromo-2-hydroxydibenzofuran CAS No. 74423-78-2

7-Bromo-2-hydroxydibenzofuran

Katalognummer: B14008510
CAS-Nummer: 74423-78-2
Molekulargewicht: 263.09 g/mol
InChI-Schlüssel: JQOUQSRECKKHRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-hydroxydibenzofuran is a chemical compound with the molecular formula C12H7BrO2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydroxydibenzofuran typically involves the bromination of 2-hydroxydibenzofuran. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2-hydroxydibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-hydroxydibenzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-hydroxydibenzofuran involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2-Hydroxydibenzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2-hydroxydibenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    7-Iodo-2-hydroxydibenzofuran:

Uniqueness: 7-Bromo-2-hydroxydibenzofuran is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

74423-78-2

Molekularformel

C12H7BrO2

Molekulargewicht

263.09 g/mol

IUPAC-Name

7-bromodibenzofuran-2-ol

InChI

InChI=1S/C12H7BrO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H

InChI-Schlüssel

JQOUQSRECKKHRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.